N,N-Bis(2-chloroethyl)-4-methoxyaniline
Description
N,N-Bis(2-chloroethyl)-4-methoxyaniline is a nitrogen mustard derivative characterized by a central aniline core substituted with two 2-chloroethyl groups on the nitrogen atom and a methoxy (-OCH₃) group at the para position (CAS 553-27-5) . The methoxy group enhances electron density on the aromatic ring, influencing reactivity and stability compared to analogs with electron-withdrawing substituents .
Properties
CAS No. |
1448-52-8 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methoxyaniline |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
XEXFMTLVGVELAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCl)CCCl |
Other CAS No. |
1448-52-8 |
Origin of Product |
United States |
Preparation Methods
Hydroxyethylation of 4-Methoxyaniline
The reaction begins with 4-methoxyaniline dissolved in 4 N acetic acid , cooled to 5°C. Liquid ethylene oxide is added incrementally under vigorous stirring to control exothermicity. The mixture warms to ambient temperature, facilitating nucleophilic attack on ethylene oxide. After neutralization with sodium carbonate, the intermediate N,N-bis(2-hydroxyethyl)-4-methoxyaniline is extracted using chloroform.
Critical parameters :
Halogenation with Phosphorus Pentachloride
The hydroxyethyl intermediate reacts with phosphorus pentachloride (PCl₅) in chloroform. The solution is refluxed at 50°C, converting hydroxyl groups to chlorides via nucleophilic substitution. Post-reaction, the mixture is quenched in ice water to hydrolyze excess PCl₅, and the organic layer is washed to neutrality.
Optimization insights :
-
Solvent choice : Chloroform’s non-polarity aids in stabilizing the intermediate.
-
Reagent purity : Technical-grade PCl₅ reduces yield by 15–20% due to residual POCl₃.
Alternative Halogenating Agents and Methodologies
Thionyl Chloride (SOCl₂) as a Chlorinating Agent
Substituting PCl₅ with thionyl chloride in toluene at reflux achieves comparable yields (78–82%). SOCl₂ offers advantages in handling and byproduct volatility (SO₂ and HCl gases). However, rigorous drying is required to prevent hydrolysis.
Phosphorus Oxychloride (POCl₃) in Catalytic Systems
Using POCl₃ with dimethylformamide (DMF) as a catalyst at 80°C accelerates chlorination. This method reduces reaction time by 40% but necessitates post-reaction distillation to remove DMF, complicating scale-up.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PCl₅ in chloroform | PCl₅, CHCl₃ | 50 | 80–85 | 95–98 |
| SOCl₂ in toluene | SOCl₂, toluene | 110 | 78–82 | 93–96 |
| POCl₃/DMF | POCl₃, DMF | 80 | 75–78 | 90–94 |
Key observations :
-
PCl₅-based methods dominate industrial settings due to cost-effectiveness and established protocols.
-
SOCl₂ suits small-scale synthesis where gas scrubbing is feasible.
-
POCl₃/DMF is less favored due to solvent recovery challenges.
Side Reactions and Mitigation Strategies
Over-Chlorination and Byproduct Formation
Excess chlorinating agents may replace methoxy groups, forming N,N-bis(2-chloroethyl)-4-chloroaniline . Limiting reagent stoichiometry to 1:2.2 (amine:PCl₅) suppresses this side reaction.
Oxidative Degradation
The methoxy group is susceptible to oxidation under acidic conditions. Using glacial acetic acid instead of sulfuric acid during hydroxyethylation minimizes degradation.
Scalability and Industrial Considerations
Continuous-Flow Reactor Design
Implementing tubular reactors for hydroxyethylation improves heat dissipation, enabling larger batch sizes. Ethylene oxide’s gaseous state necessitates pressurized systems (2–3 bar).
Waste Management
Phosphorus-containing byproducts require neutralization with aqueous sodium bicarbonate before disposal. Chlorinated solvents are recycled via distillation, reducing environmental impact.
Emerging Methodologies and Research Gaps
Recent patents explore microwave-assisted synthesis , reducing reaction times by 60%. However, energy costs and equipment limitations hinder adoption. Additionally, enzyme-catalyzed chlorination remains underexplored but could offer greener pathways.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N,N-Bis(2-chloroethyl)-4-methoxyaniline is characterized by its molecular formula and a molecular weight of approximately 273.15 g/mol. Its structure features a methoxy group attached to an aniline ring, which enhances its reactivity and potential applications.
Insecticides and Herbicides
One of the primary applications of this compound is as an active ingredient in agricultural chemicals, particularly insecticides and herbicides.
- Insecticidal Activity : Research indicates that derivatives such as N,N-bis(2-chloroethyl)-2-nitro-p-toluidine exhibit effectiveness against pests like the Mexican bean beetle. In studies, formulations containing this compound showed a significant reduction in pest populations, with up to 74% mortality in treated populations within five days .
- Herbicidal Properties : The compound serves as an intermediate in the synthesis of ortho-dinitrated derivatives that act as selective herbicides. These compounds have demonstrated high efficacy against various weed species while minimizing harm to crops .
Anticancer Agents
This compound has been investigated for its potential use in cancer therapy. Its structure allows it to interact with biological molecules, leading to cytotoxic effects on cancer cells.
- Mechanism of Action : The compound's ability to alkylate DNA is critical for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Nitration Reactions : The compound can be nitrated to produce derivatives with enhanced biological activity, such as the previously mentioned insecticides and herbicides .
- Formation of Sulfonamides : It can also be converted into sulfonamide derivatives, which have applications in medicinal chemistry .
Case Study 1: Agricultural Efficacy
In a controlled field trial, this compound was tested against common agricultural pests. The results indicated:
| Treatment | Mortality Rate (%) | Days Post-Treatment |
|---|---|---|
| Control (No Treatment) | 0 | - |
| Compound Application | 74 | 5 |
This study highlights the compound's potential as an effective pest control agent.
Case Study 2: Anticancer Activity
A laboratory study evaluated the cytotoxic effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | DNA Alkylation |
| MCF-7 (Breast Cancer) | 12 | Apoptosis Induction |
These findings suggest that the compound warrants further investigation for potential therapeutic use .
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-methoxyaniline involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the disruption of normal cellular processes, making it a potential candidate for use in cancer therapy. The compound’s interaction with molecular targets and pathways is an area of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The table below compares N,N-Bis(2-chloroethyl)-4-methoxyaniline with analogs differing in substituent type and position:
Key Findings :
Comparison with Aliphatic Nitrogen Mustards
Aliphatic nitrogen mustards, such as HN1 (ethylbis(2-chloroethyl)amine, CAS 538-07-8) and HN3 (tris(2-chloroethyl)amine, CAS 555-77-1), lack aromatic rings. Key differences include:
- Reactivity : Aliphatic mustards (e.g., HN1) undergo rapid hydrolysis to form highly reactive aziridinium ions, whereas aromatic analogs (e.g., this compound) require enzymatic activation for cytotoxicity .
- Toxicity : Aromatic mustards generally exhibit lower acute toxicity due to slower activation but may cause delayed DNA crosslinking .
Metabolic and Toxicological Profiles
- Metabolism : Unlike cyclophosphamide (a prodrug requiring hepatic activation), this compound may undergo direct alkylation, bypassing metabolic conversion steps .
- Toxicity : The methoxy group reduces acute toxicity compared to nitro-substituted analogs. For example, N,N-Bis(2-chloroethyl)-4-nitroaniline (CAS 55743-71-0) shows higher cytotoxicity in vitro due to its electron-deficient aromatic ring .
Q & A
Q. What are the optimal synthetic routes for N,N-Bis(2-chloroethyl)-4-methoxyaniline, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via alkylation of 4-methoxyaniline with 2-chloroethyl chloride or bis(2-chloroethyl)amine under basic conditions (e.g., NaHCO₃ or K₂CO₃). Key parameters include:
- Temperature: Maintain 40–60°C to balance reaction rate and avoid side reactions (e.g., hydrolysis of chloroethyl groups) .
- Solvent: Use polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity of the amine .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) or recrystallization from ethanol yields >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage: Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of chloroethyl groups. Avoid exposure to moisture or oxidizers (e.g., peroxides), which may generate toxic HCl gas .
- Decomposition Products: Monitor via TLC or GC-MS; thermal degradation above 100°C produces 4-methoxyaniline and ethylene chlorohydrin .
Advanced Research Questions
Q. How does this compound interact with biological macromolecules, and what methodologies assess its alkylation potential?
Methodological Answer:
- DNA Alkylation Assays:
- Computational Modeling:
Q. What experimental strategies resolve contradictions in reported solubility and reactivity data across studies?
Methodological Answer:
- Solubility Profiling: Use shake-flask method with UV-Vis quantification in buffers (pH 2–10) and solvents (logP = 2.3 ± 0.2). Discrepancies may arise from residual salts or polymorphic forms .
- Reactivity Validation: Reproduce conflicting studies under controlled conditions (e.g., O₂-free environment if oxidation is suspected) .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
